molecular formula C8H6N2O B092452 2-Cyanobenzamide CAS No. 17174-98-0

2-Cyanobenzamide

Cat. No. B092452
CAS RN: 17174-98-0
M. Wt: 146.15 g/mol
InChI Key: STQPCKPKAIRSEL-UHFFFAOYSA-N
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Description

2-Cyanobenzamide is a chemical compound that serves as a key precursor in the synthesis of various heterocyclic compounds. It is characterized by the presence of a cyano group and an amide group attached to a benzene ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antitumor agents .

Synthesis Analysis

The synthesis of 2-Cyanobenzamide derivatives can be achieved through various synthetic pathways. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which can be further transformed into a range of heterocyclic derivatives . Another approach involves the palladium-catalyzed imidoylative cycloamidation of N-alkyl-2-isocyanobenzamides, leading to axially chiral 2-arylquinazolinones with good yields and atroposelectivities . Additionally, a TBAB-mediated brominative 5-exo-dig oxy-cyclization of 2-alkynylbenzamide has been described for the synthesis of isobenzofuran-1-imines and isobenzofuran derivatives .

Molecular Structure Analysis

The molecular structure of 2-Cyanobenzamide derivatives can vary significantly depending on the specific substituents and the nature of the heterocyclic ring formed. For example, 3-cyanobenzamide crystallizes in the monoclinic system with a non-planar molecular structure, where the amide group is rotated in relation to the phenyl ring . This rotation is influenced by hydrogen bonding and π-π interactions within the crystal structure, which can be analyzed through molecular orbital calculations .

Chemical Reactions Analysis

2-Cyanobenzamide and its derivatives participate in a variety of chemical reactions, which are often regioselective and can lead to diverse products. These reactions include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . The choice of reaction conditions and reagents can direct the synthesis towards specific heterocyclic systems, which are valuable for further transformations and biological investigations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Cyanobenzamide derivatives are influenced by their molecular structure and the nature of the substituents. For instance, the presence of hydrogen bonds and the non-planarity of the molecule can affect the melting point, solubility, and stability of the compound . The reactivity of the cyano and amide groups also plays a crucial role in determining the chemical behavior of these compounds, as they can engage in various interactions and reactions that are essential for the synthesis of pharmacologically active molecules .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : 2-Cyanobenzamide is used in the synthesis of heterocyclic compounds, such as 2-aminoquinazolin-4(3H)-ones, through carbonylative coupling processes (Åkerbladh & Odell, 2016).

  • Chemical Structure Studies : Studies on the molecular structure of 3-cyanobenzamide, derived from reactions involving 2-Cyanobenzamide, have been conducted to understand its crystal structure and molecular interactions (Janczak & Kubiak, 2003).

  • Application in Biocatalysis : 2-Cyanobenzamide derivatives have been used in biocatalysis, particularly in liquid-liquid extraction processes for antibiotics and biotransformation reactions (Cull et al., 2000).

  • Antitumor Activity Studies : Some studies have explored the antitumor activities of compounds derived from 2-Cyanobenzamide, demonstrating their potential in inhibiting cancer cell growth (Shams et al., 2010).

  • Role in Pharmaceutical Synthesis : 2-Cyanobenzamide is used in the synthesis of various pharmaceutical compounds, including those with potential applications in nuclear medicine and drug discovery (Moreau et al., 1995).

  • Investigation in Cytotoxicity Studies : The compound has been involved in studies examining the cytotoxic effects of certain alkylating agents on human lymphocytes (Meier & Johnson, 1992).

Safety And Hazards

2-Cyanobenzamide is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use personal protective equipment as required .

Future Directions

2-Cyanobenzamide is used in the synthesis of silicon phthalocyanines, which have a wide range of applications in various fields such as photouncaging techniques, photothermal and photoimmunotherapy, photovoltaics, optoelectronics, and photocatalysis . The future directions of 2-Cyanobenzamide could be aligned with these applications.

properties

IUPAC Name

2-cyanobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQPCKPKAIRSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066170
Record name Benzamide, 2-cyano-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanobenzamide

CAS RN

17174-98-0
Record name 2-Cyanobenzamide
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Record name Benzamide, 2-cyano-
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Record name 2-Cyanobenzamide
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Record name Benzamide, 2-cyano-
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Record name Benzamide, 2-cyano-
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Record name o-cyanobenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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